5-methyl-N-[4-(4-morpholinyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
5-methyl-N-[4-(4-morpholinyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C16H18N6O and its molecular weight is 310.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 310.15420922 g/mol and the complexity rating of the compound is 383. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-methyl-N-(4-morpholin-4-ylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O/c1-12-10-15(22-16(19-12)17-11-18-22)20-13-2-4-14(5-3-13)21-6-8-23-9-7-21/h2-5,10-11,20H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJBGFOJFCXBIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)NC3=CC=C(C=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of the periplasmic nitrate reductase (Nap) system in Rhodobacter sphaeroides DSM158?
A1: Unlike many bacteria that utilize nitrate for respiration or assimilation, Rhodobacter sphaeroides DSM158 lacks the enzymes to further process nitrite, the product of nitrate reduction. Research suggests that the Nap system in this bacterium primarily functions in redox balancing. [, ] This means it helps the bacterium maintain a stable internal environment by utilizing nitrate as an alternative electron acceptor when other preferred options, like oxygen, are limited. This is particularly important during phototrophic growth on reduced substrates like butyrate, where the Nap system becomes crucial for maintaining proper electron flow. []
Q2: What is the role of NapF in the periplasmic nitrate reductase system?
A3: NapF is a cytoplasmic protein containing iron-sulfur clusters. Research indicates that NapF plays a critical role in the assembly of the essential [4Fe-4S] cluster within NapA, the catalytic subunit of the nitrate reductase. [] In the absence of NapF, the Rhodobacter sphaeroides DSM158 mutant strain cannot effectively reduce nitrate, highlighting the crucial role of NapF in the proper functioning of the Nap system. []
Q3: Can the Nap system in Rhodobacter sphaeroides DSM158 reduce other compounds besides nitrate?
A4: Research has shown that the purified periplasmic nitrate reductase enzyme from Rhodobacter sphaeroides DSM158 can also catalyze the reduction of other oxyanions, including chlorate, tellurite, selenate, and selenite. [] This suggests a potential for broader substrate specificity for this enzyme, possibly playing a role in detoxification mechanisms within the bacterium.
Q4: What are the potential implications of studying this bacterial nitrate reductase system?
A5: Understanding the regulation and function of the Nap system in Rhodobacter sphaeroides DSM158 can provide valuable insights into microbial nitrogen cycling and redox balancing in different environments. [] Additionally, exploring the enzyme's ability to reduce other oxyanions like tellurite and selenite [] can contribute to developing bioremediation strategies for environments contaminated with these toxic compounds.
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